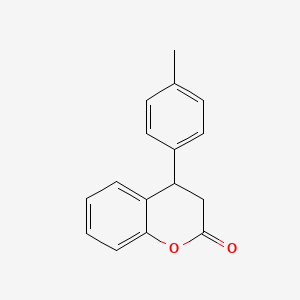
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of dihydrocoumarins. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzopyran ring system with a 4-methylphenyl substituent, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one can be achieved through several methods. One common approach involves the direct esterification of phenols with phenylpropiolic or cinnamic acids using a heterogeneous catalyst under solvent-free conditions. For instance, a Preyssler heteropolyacid catalyst can be used at 130°C to obtain high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of recyclable and non-toxic catalysts, such as Preyssler heteropolyacid, is advantageous for industrial applications due to their environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzopyran ring and the 4-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. Similarly, its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcoumarin: Similar in structure but lacks the 4-methylphenyl substituent.
3,4-Dihydro-2H-1,3-benzoxazine: Contains a benzoxazine ring instead of a benzopyran ring.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Contains fluorine substituents and a benzoxazine ring.
Uniqueness
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its reactivity and biological activity compared to similar compounds .
Biological Activity
3,4-Dihydro-4-(4-methylphenyl)-2H-1-benzopyran-2-one, commonly referred to as 4-methyl-3,4-dihydrochromen-2-one , is an organic compound with significant biological activities. Its structure features a chromenone core , which is known for various pharmacological properties. The compound has garnered attention for its potential applications in treating oxidative stress-related diseases and inflammation, making it a candidate for further research in pharmacology and medicinal chemistry.
- Molecular Formula : C${10}$H${10}$O$_{2}$
- Molecular Weight : 162.19 g/mol
- Boiling Point : 231.1ºC at 760 mmHg
- Density : 1.127 g/cm³
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative damage in cells . This property is particularly relevant in the context of diseases linked to oxidative stress.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, suggesting a potential role in reducing inflammation .
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Coumarin | Moderate | Yes | Limited |
| Dihydrocoumarin | Yes | Moderate | Limited |
Case Study 1: Antioxidant and Anti-inflammatory Activities
A study highlighted the antioxidant and anti-inflammatory effects of various plant-derived compounds, including this compound. The findings suggest that this compound can effectively reduce oxidative stress markers and inflammatory cytokines in vitro .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications in treating infections .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
InChI Key |
CLZHYDKPVFGXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















